molecular formula C18H13IN4 B5320954 2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile

2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile

Cat. No. B5320954
M. Wt: 412.2 g/mol
InChI Key: FGYMDHSYXPXBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential applications in cancer treatment and research.

Mechanism of Action

2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile acts by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile is a highly selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer and other diseases. However, its potency and selectivity also make it challenging to work with, as it requires careful handling and storage. Additionally, this compound is expensive and may not be accessible to all researchers.

Future Directions

1. Combination therapy: 2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Future studies could explore the potential benefits of combining this compound with other cancer treatments.
2. Targeting other receptors: EGFR is just one member of a larger family of receptor tyrosine kinases. Future studies could explore the potential of this compound or similar compounds to target other members of this family.
3. Development of new inhibitors: While this compound is a potent and selective inhibitor of EGFR, it has limitations in terms of its potency and selectivity. Future studies could explore the development of new inhibitors with improved properties.
4. Applications in other diseases: EGFR is involved in a variety of physiological processes beyond cancer, including wound healing and tissue repair. Future studies could explore the potential of this compound or similar compounds in these contexts.
In conclusion, this compound is a potent and selective inhibitor of EGFR tyrosine kinase with potential applications in cancer treatment and research. Further studies are needed to explore its potential benefits in combination therapy, targeting other receptors, and applications in other diseases.

Synthesis Methods

2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the preparation of intermediates and their subsequent coupling to form the final product. The process involves several purification steps to obtain a pure compound.

Scientific Research Applications

2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been used to study the effects of EGFR inhibition on cell signaling pathways and gene expression.

properties

IUPAC Name

2-amino-4-cyclopropyl-6-(4-iodophenyl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN4/c19-13-5-3-12(4-6-13)16-7-14(11-1-2-11)15(8-20)17(23)18(16,9-21)10-22/h3-7,11,16H,1-2,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYMDHSYXPXBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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